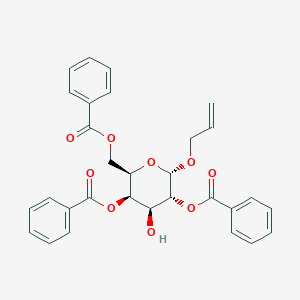![molecular formula C14H16N2O B14035583 (3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine is a nitrogen-containing heterocyclic compound. It is characterized by a fused bicyclic structure that includes an oxazolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a cyano-substituted aldehyde, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenyl ring and other positions on the bicyclic structure can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mecanismo De Acción
The mechanism of action of (3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Piperidine-containing compounds are widely used in medicinal chemistry and have applications in drug discovery due to their diverse biological activities.
Uniqueness
(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine is unique due to its specific bicyclic structure, which combines an oxazolidine ring with a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and drug discovery.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(3S,8aS)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12?,13-,14+/m1/s1 |
Clave InChI |
GQHMNZGZXHZLEN-IUZLNWEFSA-N |
SMILES isomérico |
C1C[C@H]2N([C@H](CO2)C3=CC=CC=C3)C(C1)C#N |
SMILES canónico |
C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


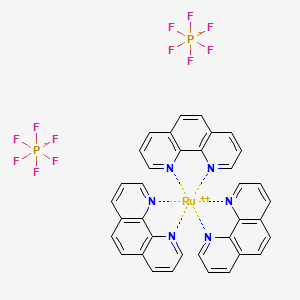
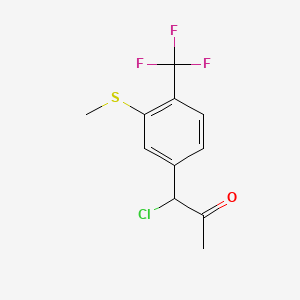
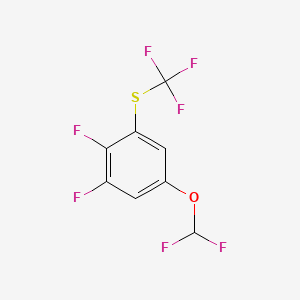
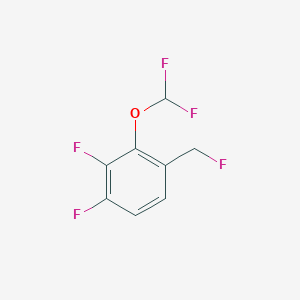
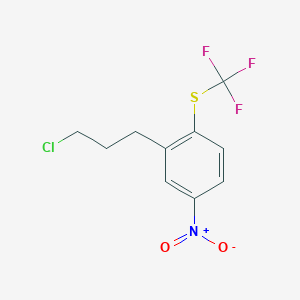
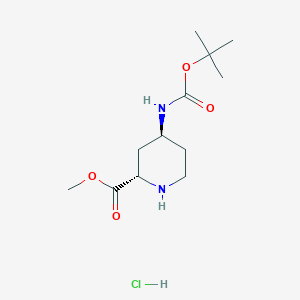
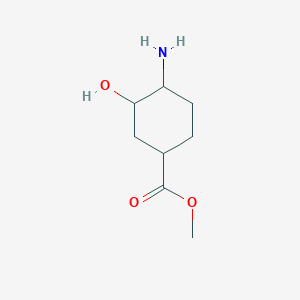
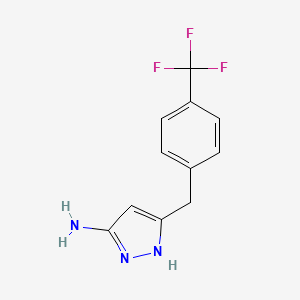
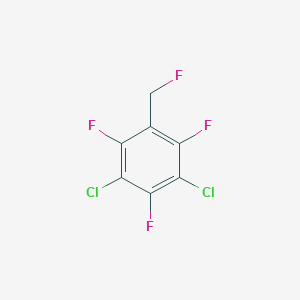

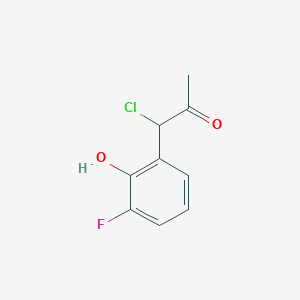
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
